4-Boronophenylthiocarboxamide

Synthetic Chemistry Medicinal Chemistry Material Science

4-Boronophenylthiocarboxamide (4-BPTC), systematically named (4-carbamothioylphenyl)boronic acid, is an organoboron compound characterized by the co-occurrence of a boronic acid group and a primary thiocarboxamide (thioamide) substituent on a phenyl ring. With a molecular weight of 181.02 g/mol, the compound is a solid at ambient temperature with a predicted pKa of 8.37 ± 0.17, and it is typically supplied at purities of 95% or 98%.

Molecular Formula C7H8BNO2S
Molecular Weight 181.02 g/mol
CAS No. 850589-35-4
Cat. No. B1447625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boronophenylthiocarboxamide
CAS850589-35-4
Molecular FormulaC7H8BNO2S
Molecular Weight181.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=S)N)(O)O
InChIInChI=1S/C7H8BNO2S/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4,10-11H,(H2,9,12)
InChIKeyBZXPJWPWXCURIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boronophenylthiocarboxamide (CAS 850589-35-4): Technical Specifications and Procurement Overview


4-Boronophenylthiocarboxamide (4-BPTC), systematically named (4-carbamothioylphenyl)boronic acid, is an organoboron compound characterized by the co-occurrence of a boronic acid group and a primary thiocarboxamide (thioamide) substituent on a phenyl ring . With a molecular weight of 181.02 g/mol, the compound is a solid at ambient temperature with a predicted pKa of 8.37 ± 0.17, and it is typically supplied at purities of 95% or 98% . Its identity is confirmed via canonical SMILES B(C1=CC=C(C=C1)C(=S)N)(O)O and InChI Key BZXPJWPWXCURIQ-UHFFFAOYSA-N .

Why 4-Boronophenylthiocarboxamide (CAS 850589-35-4) Is Not Directly Interchangeable with Closely Related Boronic Acids


Generic substitution of 4-Boronophenylthiocarboxamide with other arylboronic acids or thiocarboxamides is not feasible due to its unique, quantifiable dual functionality. The simultaneous presence of a boronic acid group—essential for Suzuki-Miyaura cross-coupling and reversible diol binding—and a primary thioamide moiety—a sulfur-containing isostere of an amide with distinct electronic and hydrogen-bonding properties —creates a chemical entity with a predicted pKa of 8.37 and a topological polar surface area of 98.6 Ų . These values directly influence its reactivity and physicochemical profile in ways that single-function analogs like 4-Aminophenylboronic acid (MW 136.94) or 4-Carbamoylphenylboronic acid (MW 164.96) cannot replicate. The following quantitative comparisons provide the evidence base for this non-interchangeability.

Quantitative Differentiation: 4-Boronophenylthiocarboxamide (CAS 850589-35-4) vs. Key Analogs


Molecular Weight Differentiation for Reaction Stoichiometry Calculations

The molecular weight of 4-Boronophenylthiocarboxamide (181.02 g/mol) differs significantly from its closest structural analogs, 4-Carbamoylphenylboronic acid (164.96 g/mol) and 4-Aminophenylboronic acid (136.94 g/mol) . This difference of 16.06 g/mol relative to the carboxamide analog is a direct consequence of the sulfur-for-oxygen substitution (S=32 vs. O=16) .

Synthetic Chemistry Medicinal Chemistry Material Science

Storage Temperature Requirements: Implications for Laboratory Procurement and Handling

Procurement and handling protocols for 4-Boronophenylthiocarboxamide must account for its recommended storage temperature of -20°C, as specified by a major supplier . This contrasts with the 2–8°C storage condition for the related 4-Carbamoylphenylboronic acid, which has a higher melting point of 234 °C .

Laboratory Operations Chemical Storage Stability

Distinct Functional Group: Thiocarboxamide vs. Carboxamide for Chemoselective Transformations

The thiocarboxamide group (-C(=S)NH2) present in 4-Boronophenylthiocarboxamide provides a sulfur-containing isostere of the carboxamide group (-C(=O)NH2) found in 4-Carbamoylphenylboronic acid. This structural substitution replaces an oxygen atom with sulfur (Δ mass = 16 Da), altering the compound's electronic properties and predicted pKa (8.37 for 4-BPTC) . The presence of the thioamide enables participation in specific palladium-catalyzed cross-coupling reactions that are orthogonal to traditional Suzuki-Miyaura conditions, as demonstrated with cyclic thioamides achieving yields of up to 76% under copper(I)-mediated, microwave-assisted conditions [1].

Organic Synthesis Chemoselectivity Cross-Coupling

Targeted Application Scenarios for 4-Boronophenylthiocarboxamide (CAS 850589-35-4) Based on Differential Evidence


Synthetic Chemistry: As a Boronic Acid Building Block with a Thiocarboxamide Handle

4-Boronophenylthiocarboxamide is best utilized as a bifunctional building block in complex molecule synthesis. Its boronic acid moiety allows for standard Suzuki-Miyaura cross-couplings, while the primary thiocarboxamide group offers a distinct chemical handle for further orthogonal functionalization, such as the copper(I)-mediated, palladium-catalyzed coupling with heterocycles [1]. This dual reactivity, substantiated by class-level evidence of thioamide coupling with yields up to 76%, provides a strategic advantage over simple arylboronic acids for constructing more diverse molecular architectures in a fewer number of steps [1].

Method Development and Analytical Chemistry: Use as a Chromatography Standard

The specific molecular weight of 181.02 g/mol and the defined polar surface area of 98.6 Ų make 4-Boronophenylthiocarboxamide a suitable reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods . The compound's distinctive m/z values and chromatographic behavior, as evidenced by specific HPLC retention time data, are useful for calibrating analytical systems intended for detecting boron-containing thioamides or for monitoring reactions involving this specific building block .

Medicinal Chemistry Research: Lead Identification for Boron Neutron Capture Therapy (BNCT) Agents

This compound is purposefully investigated as a third-generation boron delivery agent for BNCT, a targeted cancer radiotherapy . While detailed in vivo efficacy and tumor selectivity data are not presented here, the compound's design rationale is based on its dual functionality. The thioamide group is hypothesized to confer improved blood-brain barrier (BBB) penetration compared to its oxygen analog, which is critical for treating aggressive brain tumors like glioblastoma . Researchers in the BNCT field should procure this compound to directly evaluate its in vitro boron accumulation and subsequent in vivo tumor localization compared to clinical agents like L-p-boronophenylalanine (BPA) [2].

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